
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- is an organic compound characterized by the presence of a cyclohexene ring with an aldehyde group and an ethenyl substituent. This compound is an α,β-unsaturated aldehyde, which makes it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- can be synthesized through various methods. One common approach involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the corresponding aldehyde. Another method includes the oxidation of cyclohexanol to cyclohexanone, followed by a Wittig reaction to introduce the ethenyl group .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂).
Major Products:
Oxidation: 1-Cyclohexene-1-carboxylic acid.
Reduction: 1-Cyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways. The compound’s reactivity with nucleophiles makes it a valuable tool in chemical biology for probing enzyme activities and cellular processes .
Comparación Con Compuestos Similares
- 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
- Cyclohexanecarboxaldehyde
- Cyclopentanecarboxaldehyde
- 3-Cyclohexene-1-carboxaldehyde
Comparison: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. For example, 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- has additional methyl groups that influence its steric and electronic properties, making it less reactive in certain types of reactions .
Propiedades
Número CAS |
21403-37-2 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-ethenylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h2,7H,1,3-6H2 |
Clave InChI |
MKSPICMHOAGUQT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(CCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


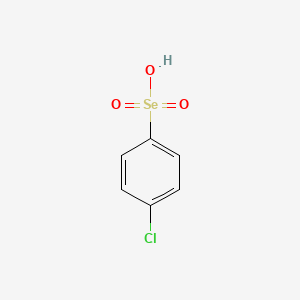

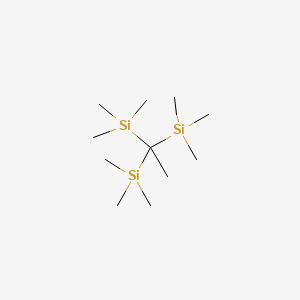
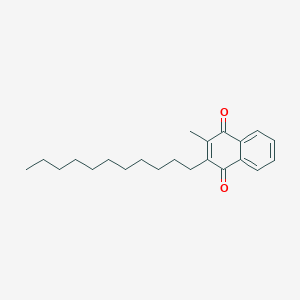
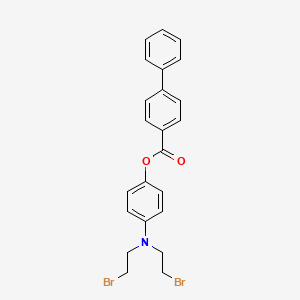

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)

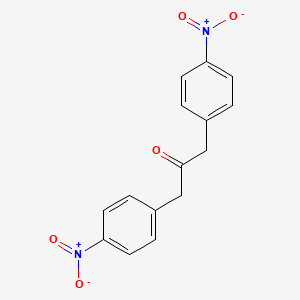

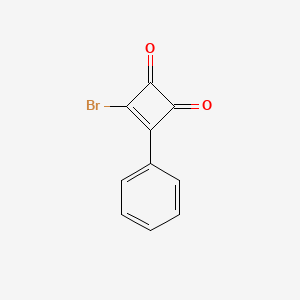
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

